Ethyl 2-methyl-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex organic compound notable for its potential applications in pharmaceutical research. The compound's molecular formula is , with a molecular weight of approximately 423.5 g/mol. It is characterized by a high purity level, typically around 95%. This compound is classified under the category of heterocyclic compounds, specifically featuring a pyrimidine and benzimidazole structure which contributes to its biological activity.
The synthesis of ethyl 2-methyl-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate can be achieved through various methods involving multi-step reactions. One common approach includes the condensation of appropriate starting materials under controlled conditions.
Technical Details:
For instance, a related synthesis involves using 1-(1H-benzimidazol-2-yl)ethanone and ethyl (E)-4-bromobut-2-enoate under mild conditions, leading to the formation of similar heterocyclic compounds .
The molecular structure of ethyl 2-methyl-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate features several key components:
Structural Data:
InChI=1S/C23H25N3O5/c1-6-31-22(27)18-13(2)24-23-25-15-9-7-8-10-16(15)26(23)19(18)14-11-12-17(28-3)21(30-5)20(14)29-4/h7-12,19H,6H2,1-5H3,(H,24,25)
.Ethyl 2-methyl-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate can undergo various chemical reactions typical for heterocycles:
Technical Details:
These reactions often require specific conditions such as temperature control and the presence of catalysts to facilitate the desired transformations.
The mechanism of action for ethyl 2-methyl-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is primarily related to its interactions with biological targets:
Data Insights:
Research indicates that similar compounds exhibit significant activity against various cancer cell lines and may also influence neurotransmitter systems .
The physical and chemical properties of ethyl 2-methyl-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate include:
Relevant Data:
The compound's melting point and boiling point are not explicitly stated in the available literature but can be determined through experimental methods.
Ethyl 2-methyl-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate has several applications in scientific research:
CAS No.: 1306-05-4
CAS No.:
CAS No.: 1350927-85-3
CAS No.: 2365156-60-9
CAS No.: 31520-97-5
CAS No.: 67124-09-8